Cas no 1556112-05-0 (2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine)

2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine structure
1556112-05-0 structure
商品名:2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
CAS番号:1556112-05-0
MF:C11H14FNO
メガワット:195.23336648941
CID:6140841
PubChem ID:81782631

2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine 化学的及び物理的性質

名前と識別子

    • 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
    • 1556112-05-0
    • AKOS020763539
    • EN300-1448819
    • インチ: 1S/C11H14FNO/c1-3-9-10(13)8-5-7(12)4-6(2)11(8)14-9/h4-5,9-10H,3,13H2,1-2H3
    • InChIKey: VPNYKSMVHVXIAL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C2=C(C=1)C(C(CC)O2)N

計算された属性

  • せいみつぶんしりょう: 195.105942232g/mol
  • どういたいしつりょう: 195.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 35.2Ų

2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1448819-5.0g
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
5g
$2485.0 2023-06-06
Enamine
EN300-1448819-50mg
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
50mg
$587.0 2023-09-29
Enamine
EN300-1448819-0.05g
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
0.05g
$719.0 2023-06-06
Enamine
EN300-1448819-1000mg
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
1000mg
$699.0 2023-09-29
Enamine
EN300-1448819-10000mg
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
10000mg
$3007.0 2023-09-29
Enamine
EN300-1448819-2500mg
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
2500mg
$1370.0 2023-09-29
Enamine
EN300-1448819-5000mg
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
5000mg
$2028.0 2023-09-29
Enamine
EN300-1448819-2.5g
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
2.5g
$1680.0 2023-06-06
Enamine
EN300-1448819-0.1g
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
0.1g
$755.0 2023-06-06
Enamine
EN300-1448819-0.5g
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
1556112-05-0
0.5g
$823.0 2023-06-06

2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine 関連文献

2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amineに関する追加情報

Comprehensive Overview of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1556112-05-0)

The compound 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1556112-05-0) is a fluorinated benzofuran derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an ethyl group, a fluoro substituent, and a methyl group on the benzofuran core, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.

In recent years, the demand for fluorinated organic compounds has surged due to their enhanced bioavailability and metabolic stability. The presence of the 5-fluoro moiety in 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine aligns with this trend, as fluorine atoms often improve binding affinity to target proteins. This compound is frequently discussed in forums focusing on medicinal chemistry optimization and structure-activity relationships (SAR), where users inquire about its synthetic routes and potential analogs.

From a synthetic perspective, the preparation of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves multi-step organic transformations, including electrophilic aromatic fluorination and reductive amination. These methods are widely searched by chemists seeking efficient protocols for introducing fluorine into heterocyclic frameworks. The compound's amine functionality also opens doors for derivatization, a topic often explored in high-throughput screening and fragment-based drug design.

Environmental and regulatory considerations are another hot topic surrounding this compound. While not classified as hazardous, its persistence in ecosystems and biodegradability are subjects of ongoing study. Researchers are investigating its green chemistry synthesis to align with sustainable development goals (SDGs). This aligns with frequent search queries about eco-friendly fluorination techniques and benign solvent alternatives in organic synthesis.

In the pharmaceutical industry, 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine is often compared to other dihydrobenzofuran scaffolds due to its balanced lipophilicity and polarity. Database mining reveals growing interest in its potential as a kinase inhibitor or GPCR modulator, with particular attention to its blood-brain barrier permeability—a key factor in CNS drug development. These attributes make it a recurring subject in computational chemistry studies predicting ADMET properties.

The compound's crystalline properties and solid-state stability are also noteworthy. Materials scientists examine its polymorphic forms and co-crystallization potential, addressing common industrial challenges in formulation development. Searches for salt selection strategies and amorphous dispersion techniques often reference this benzofuran derivative as a case study.

Analytical characterization of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically employs LC-MS, NMR spectroscopy, and X-ray crystallography. Method development for its quantification in complex matrices is a frequent topic in analytical chemistry circles, especially regarding impurity profiling and stability-indicating assays. These technical discussions dominate professional networks and patent literature.

Looking ahead, the scientific community anticipates expanded applications of 1556112-05-0 in precision medicine and theranostics. Its structural features position it as a versatile building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation platforms—currently among the most searched topics in drug discovery communities. Continuous innovation in catalytic fluorination methods may further enhance its accessibility for research purposes.

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